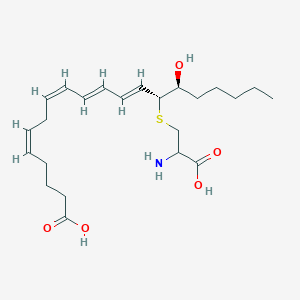

14,15-Leukotriene E4

Vue d'ensemble

Description

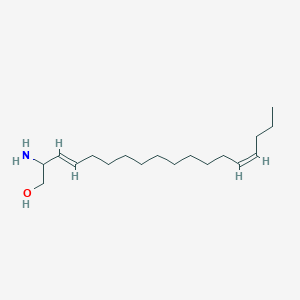

14,15-Leukotriene E4, also known as Eoxin E4, is an eoxin. Cells produce eoxins by metabolizing arachidonic acid with a 15-lipoxygenase enzyme to form 15 (S)-hydroperoxyeicosapentaenoic acid . It is a cysteinyl leukotriene involved in inflammation and is known to be produced by several types of white blood cells .

Synthesis Analysis

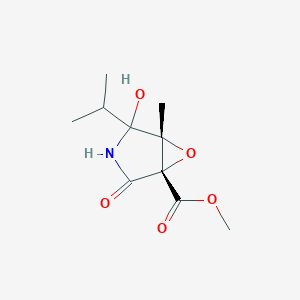

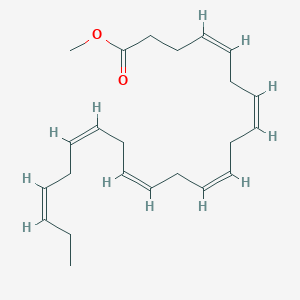

14,15-LTE4 is a metabolite of 14,15-LTC4 and 14,15-LTD4, an alternate class of LTs synthesized by a pathway involving the dual actions of 15- and 12-LOs on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates . A detailed study on the biosynthesis, isolation, and NMR analysis of leukotriene A epoxides provides insights into the synthesis of 14,15-Leukotriene E4 .Molecular Structure Analysis

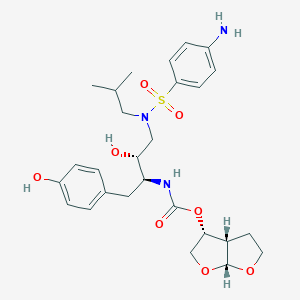

The molecular formula of 14,15-Leukotriene E4 is C23H37NO5S. It has a molecular weight of 439.6 g/mol . The structure of the compound with the highest score, 14,15-leukotriene E4 (LTE4), served as a starting point for annotation of other compounds in the cluster .Physical And Chemical Properties Analysis

14,15-LTE4 increases vascular permeability of human endothelial cell monolayers with about 10-fold less potency than LTC4, but approximately 100-fold greater potency than histamine .Applications De Recherche Scientifique

Biosynthesis and Metabolism

Leukotriene E4 (LTE4) is a product of the metabolic transformation of primary leukotrienes, playing a crucial role in terminating their biological activity. The biosynthesis of LTE4 involves various enzymatic reactions, starting from arachidonic acid and proceeding through different leukotriene intermediates (Murphy & Gijón, 2007).

Biomarker in Asthma and Respiratory Diseases

LTE4 is increasingly recognized as a valuable biomarker in asthma and other respiratory conditions. Its measurement in urine is a sensitive and noninvasive method for assaying total body cysteinyl leukotriene production, and it can be used to assess exposure to asthma triggers, predict asthma control, and identify markers of susceptibility to treatment (Rabinovitch, 2007); (Hoffman & Rabinovitch, 2018).

Synthesis from Butadiene

The total synthesis of leukotrienes, including LTE4, has been achieved from butadiene. This synthesis involves palladium-catalyzed telomerization and Sharpless catalytic asymmetric epoxidation, offering insights into the chemical composition and potential for laboratory production of LTE4 (Rodriguez et al., 2000).

Role in Inflammation

LTE4 is implicated in various inflammatory disorders. Studies have shown its involvement in processes like increased vascular permeability, which is a hallmark of inflammation. This positions LTE4 as a key player in the inflammatory response and its potential as a target for therapeutic interventions (Feltenmark et al., 2008).

Association with Diseases

LTE4's role extends to being associated with various diseases. For instance, its levels have been linked to pain and acute chest syndrome in sickle cell disease and renal function in type 2 diabetes (Field et al., 2009); (Rafnsson & Bäck, 2013). Furthermore, elevated urine LTE4 levels have been associated with worse objective markers in nasal polyposis patients (Choby et al., 2020).

Leukotrienes in Tumor-Associated Inflammation

Leukotrienes, including LTE4, contribute to tumor growth and metastasis by shaping the tumor microenvironment. They are implicated in promoting tumor-related inflammation and could be potential targets for pharmacological intervention in cancer treatment (Tian et al., 2020).

Influence on Airflow Obstruction and Mast Cell Activation

LTE4 has been shown to induce airflow obstruction and mast cell activation through specific leukotriene receptors, underscoring its role in respiratory diseases and allergic reactions (Lazarinis et al., 2018).

Implications in Alzheimer’s Disease

Recent research suggests a link between leukotrienes, including LTE4, and Alzheimer's disease. Studies indicate that leukotriene levels may be associated with cognitive performance and cerebrovascular disease markers in Alzheimer’s patients (Xiong et al., 2022).

Propriétés

IUPAC Name |

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-2-carboxyethyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b6-4-,9-7-,10-8+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJNENVYAVKECZ-HRXVJLLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032109 | |

| Record name | Eoxin E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14,15-Leukotriene E4 | |

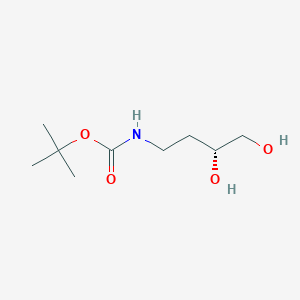

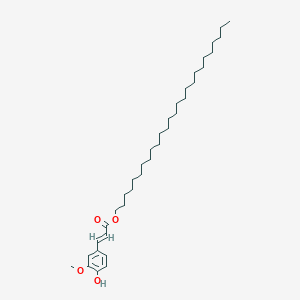

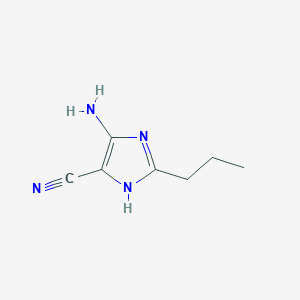

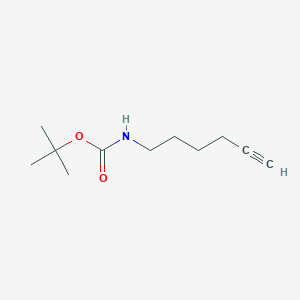

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)

![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)